molecular formula C6H11NO B2924287 4-Ethoxybutanenitrile CAS No. 33563-82-5

4-Ethoxybutanenitrile

Cat. No.: B2924287
CAS No.: 33563-82-5
M. Wt: 113.16
InChI Key: CXSLXZVJPQQUAY-UHFFFAOYSA-N
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Description

4-Ethoxybutanenitrile is an organic compound with the molecular formula C₆H₁₁NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a butane chain with an ethoxy group (-OCH₂CH₃) at the fourth position. This compound is a colorless liquid and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybutanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH₄).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile.

Scientific Research Applications

4-Ethoxybutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research into potential therapeutic applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethoxybutanenitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethoxy group, which provides specific reactivity and properties that are valuable in various chemical synthesis processes. Its ability to undergo a wide range of reactions makes it a versatile intermediate in organic chemistry.

Properties

IUPAC Name

4-ethoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-6-4-3-5-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSLXZVJPQQUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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